molecular formula C21H17ClN2O8S B2751244 Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-14-4

Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2751244
CAS No.: 899728-14-4
M. Wt: 492.88
InChI Key: SURDPWRSQMGDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative with a complex substitution pattern. Its structure features:

  • 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyloxy group: A sulfonate ester linked to a dihydrobenzodioxin moiety, contributing to enhanced electron-withdrawing effects and metabolic stability .
  • 6-Oxo group: A ketone at position 6, common in bioactive pyridazines.

The sulfonyloxy group likely originates from sulfonation of a hydroxyl intermediate on the pyridazine core.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O8S/c1-2-29-21(26)20-18(12-19(25)24(23-20)15-6-4-3-5-14(15)22)32-33(27,28)13-7-8-16-17(11-13)31-10-9-30-16/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURDPWRSQMGDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A dihydropyridazine core, which is known for various biological activities.
  • A sulfonyl group that may enhance solubility and bioavailability.
  • A chlorophenyl moiety , which is often associated with anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, Mannich bases, which share structural similarities with our compound, have been shown to possess cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can inhibit DNA topoisomerase I, leading to apoptosis in cancer cells .

Antimicrobial Properties

The presence of the sulfonyl group in the compound may contribute to its antimicrobial properties. Compounds containing sulfonamides have been reported to exhibit antibacterial and antifungal activities .

Anti-inflammatory Effects

The ethyl ester functional group may enhance the anti-inflammatory properties of the compound. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Interference with Cell Signaling Pathways : It could modulate pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of structurally similar Mannich bases on human cancer cell lines. These compounds showed a dose-dependent response in inhibiting cell growth, with IC50 values ranging from 8.2 to 32.1 μM against prostate cancer cells . This suggests potential for further exploration of this compound in cancer therapy.

Antimicrobial Testing

Another investigation focused on the antimicrobial activity of related compounds demonstrated effective inhibition against several bacterial strains. The results indicated that modifications similar to those present in our compound could enhance antibacterial efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against various cancer cells ,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (Target) 2-Chlorophenyl (1), sulfonyloxy-dihydrobenzodioxin (4), ethyl carboxylate (3) C₂₀H₁₇ClN₂O₇S (estimated) ~482.88 (estimated) Bulky sulfonate ester enhances stability; dihydrobenzodioxin improves lipophilicity .
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-Chlorophenyl (1), trifluoromethyl (4), ethyl carboxylate (3) C₁₄H₁₀ClF₃N₂O₃ 346.69 Trifluoromethyl group increases electron-withdrawing effects and metabolic resistance .
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 3,5-Dichlorophenyl (1), chloro (4), ethyl carboxylate (3) C₁₄H₁₁Cl₃N₂O₃ (estimated) ~369.61 (estimated) Multiple chlorines enhance lipophilicity; chloro at position 4 increases reactivity .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine core, nitro/cyano groups, diethyl esters C₂₉H₂₅N₅O₆ 547.54 Distinct heterocycle (imidazopyridine); nitro group impacts electronic properties .

Key Observations:

Substituent Position Effects: The 2-chlorophenyl group in the target compound may confer different steric and electronic effects compared to 3-chlorophenyl () or 3,5-dichlorophenyl (), altering binding affinities in biological targets.

Physicochemical Properties :

  • The target compound’s estimated molar mass (~482.88 g/mol) exceeds analogs in (346.69 g/mol) and 4 (~369.61 g/mol), suggesting lower solubility but higher molecular complexity for specialized applications.
  • The ethyl carboxylate in all pyridazine derivatives improves aqueous solubility, critical for pharmacokinetics.

Spectroscopic Characterization :

  • Analogous compounds (e.g., ) are characterized via NMR, IR, and HRMS, suggesting similar methods apply to the target compound. The sulfonate ester in the target would show distinct IR peaks near 1170–1300 cm⁻¹ (S=O stretching) .

Functional Group Impact :

  • Trifluoromethyl () and chloro () groups are strongly electron-withdrawing, while the sulfonate ester (target) offers both electron withdrawal and steric hindrance, possibly influencing reactivity in nucleophilic environments .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridazine core, followed by sulfonylation and esterification. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during sulfonyl chloride coupling to prevent side reactions (e.g., hydrolysis) .
  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or DMAP (4-dimethylaminopyridine) to activate intermediates .
    Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Advanced: How can reaction conditions be optimized to resolve low yields in the sulfonylation step?

Methodological Answer:
Low yields often arise from competing hydrolysis of the sulfonyl chloride intermediate. Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent ratios, and reagent stoichiometry to identify robust conditions .
  • Moisture control : Use of anhydrous solvents and molecular sieves to suppress hydrolysis .
  • In situ monitoring : Employing FT-IR to track sulfonyl chloride consumption and adjust reagent feed rates dynamically .
    For example, substituting DCM with THF at −10°C increased yields from 45% to 72% in analogous compounds .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR identifies substituents (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm; dihydrodioxin protons as a singlet at δ 4.3–4.5 ppm). ¹³C NMR confirms carbonyl (C=O) and ester (COOEt) groups .
  • Mass spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]⁺) with <2 ppm error .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) confirm functional groups .

Advanced: How can conflicting crystallography and NMR data for the dihydropyridazine ring conformation be resolved?

Methodological Answer:
Discrepancies between solution (NMR) and solid-state (X-ray) data often reflect conformational flexibility. Strategies include:

  • Variable-temperature NMR : Assess ring puckering dynamics (e.g., coalescence of proton signals at elevated temperatures) .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
  • Cross-validation : Use NOESY/ROESY to detect through-space correlations in solution, aligning with crystallographic torsion angles .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases or hydrolases (e.g., MMP-9) using fluorogenic substrates; IC₅₀ values calculated via nonlinear regression .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
  • Binding studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., BSA for plasma protein binding) .

Advanced: How to design a metabolomics study to identify potential metabolites?

Methodological Answer:

  • Phase I metabolism : Incubate with liver microsomes (human or rat) and NADPH, followed by LC-MS/MS (Q-TOF) to detect hydroxylation or dealkylation products .
  • Phase II metabolism : Add UDP-glucuronic acid to identify glucuronide conjugates; use MS² fragmentation to confirm structures .
  • Data analysis : Employ software like XCMS or MetaboLynx for peak alignment, isotope filtering, and pathway mapping .

Basic: How to address solubility limitations in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) depending on ionization state .
  • Surfactants : Add Tween-80 (0.1% w/v) to prevent aggregation in cell culture media .

Advanced: What statistical methods are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear mixed-effects modeling : Account for inter-experiment variability using tools like NONMEM or Monolix .
  • Bootstrap resampling : Generate 95% confidence intervals for EC₅₀ values to assess robustness .
  • ANOVA with post hoc tests : Compare treatment groups using Tukey’s HSD to control type I error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.